molecular formula C5H12Cl2N2 B3253650 2,5-Diazabicyclo[4.1.0]heptane dihydrochloride CAS No. 2253108-15-3

2,5-Diazabicyclo[4.1.0]heptane dihydrochloride

Cat. No.: B3253650
CAS No.: 2253108-15-3
M. Wt: 171.07
InChI Key: DXHYSGZDWYNCIO-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[4.1.0]heptane dihydrochloride is a bicyclic organic compound with the molecular formula C5H10N2.2ClH. It is a chiral molecule that can exist as an enantiomerically pure racemic mixture or as a single enantiomer. This compound is known for its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diazabicyclo[4.1.0]heptane dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of strong bases and specific reaction temperatures to ensure the formation of the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[4.1.0]heptane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use agents like potassium permanganate or chromium trioxide, while reduction reactions might involve hydrogen gas or metal hydrides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

2,5-Diazabicyclo[4.1.0]heptane dihydrochloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,5-Diazabicyclo[4.1.0]heptane dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diazabicyclo[4.1.0]heptane dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2,5-diazabicyclo[4.1.0]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-2-7-5-3-4(5)6-1;;/h4-7H,1-3H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHYSGZDWYNCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC2N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride
Reactant of Route 2
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride
Reactant of Route 3
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride
Reactant of Route 4
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride
Reactant of Route 5
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride
Reactant of Route 6
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride

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